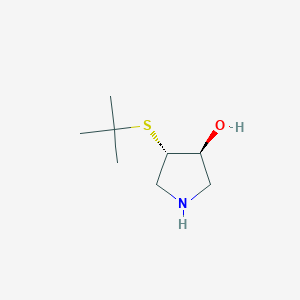![molecular formula C19H23N5O B13361411 3-{1-[4-(1H-pyrrol-1-yl)butanoyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13361411.png)
3-{1-[4-(1H-pyrrol-1-yl)butanoyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1-[4-(1H-pyrrol-1-yl)butanoyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrrolidine ring, a piperidine ring, and a triazolopyridine moiety, contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[4-(1H-pyrrol-1-yl)butanoyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine and piperidine intermediates, followed by their coupling with the triazolopyridine core. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-{1-[4-(1H-pyrrol-1-yl)butanoyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
3-{1-[4-(1H-pyrrol-1-yl)butanoyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-{1-[4-(1H-pyrrol-1-yl)butanoyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another triazolopyridine derivative with potential anticancer activity.
1H-1,2,3-Triazolo[4,5-b]pyridine: Known for its use in coordination chemistry and materials science.
4-(1H-Pyrrol-1-yl)benzoic acid: A heterocyclic building block used in organic synthesis.
Uniqueness
3-{1-[4-(1H-pyrrol-1-yl)butanoyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential for diverse scientific applications make it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C19H23N5O |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
4-pyrrol-1-yl-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]butan-1-one |
InChI |
InChI=1S/C19H23N5O/c25-18(9-6-12-22-10-3-4-11-22)23-13-5-7-16(15-23)19-21-20-17-8-1-2-14-24(17)19/h1-4,8,10-11,14,16H,5-7,9,12-13,15H2 |
Clé InChI |
OBHYSMIFSQRMEB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C(=O)CCCN2C=CC=C2)C3=NN=C4N3C=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




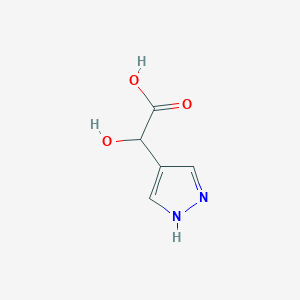
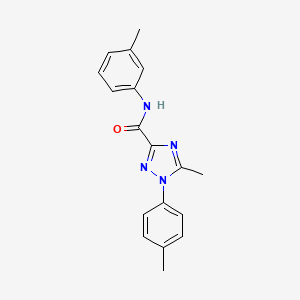
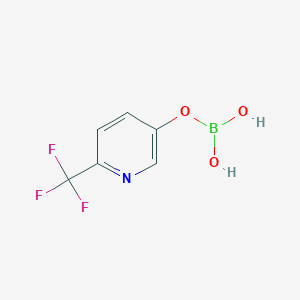

![6-(2-Naphthyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361371.png)
![2-(Benzo[d]oxazol-2-yl)-3-hydroxyacrylaldehyde](/img/structure/B13361377.png)
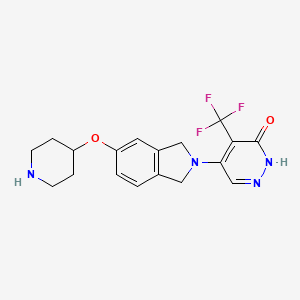
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13361395.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13361396.png)

![1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B13361410.png)
